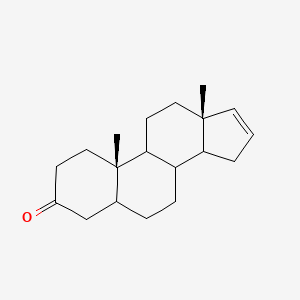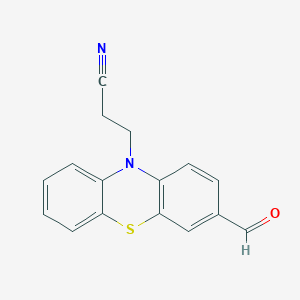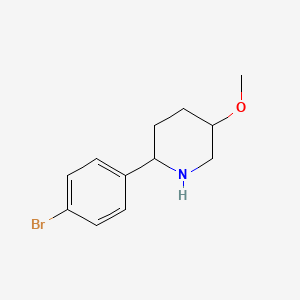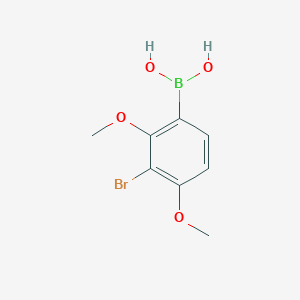
(8xi,9xi,14xi)-Androst-16-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstenone: is a steroidal pheromone belonging to the 16-androstene class. It is primarily found in the saliva of male pigs, human sweat, and urine. This compound is known for its role in intraspecies communication, particularly in pigs, where it influences mating behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-Androstenone can be synthesized from androstadienone through the action of the enzyme 5alpha-reductase. This enzyme facilitates the reduction of the double bond in androstadienone, resulting in the formation of 5alpha-Androstenone .
Industrial Production Methods: Industrial production of 5alpha-Androstenone often involves the extraction from natural sources, such as boar saliva. The compound can be isolated and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5alpha-Androstenone can undergo oxidation to form 5alpha-androsten-3,17-dione.
Reduction: It can be reduced to form 3alpha-androstenol or 3beta-androstenol.
Substitution: The compound can participate in substitution reactions, particularly at the 3-keto position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 5alpha-androsten-3,17-dione
Reduction: 3alpha-androstenol, 3beta-androstenol
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha-Androstenone is used as a reference compound in the study of steroidal pheromones and their chemical properties .
Biology: In biological research, 5alpha-Androstenone is studied for its role in animal behavior, particularly in pigs, where it influences mating behavior and social interactions .
Medicine: Research in medicine explores the potential effects of 5alpha-Androstenone on human behavior and its possible applications in treating certain conditions related to hormonal imbalances .
Industry: In the agricultural industry, 5alpha-Androstenone is used in products like ‘Boarmate’ to test the timing of artificial insemination in sows .
Wirkmechanismus
5alpha-Androstenone exerts its effects through its interaction with specific olfactory receptors. In pigs, it binds to receptors in the nasal cavity, triggering a series of neural responses that lead to the mating stance in females. In humans, the perception of 5alpha-Androstenone varies, with some individuals finding its scent unpleasant, while others may not detect it at all .
Vergleich Mit ähnlichen Verbindungen
Androstadienone: Another 16-androstene steroid, known for its role in human pheromonal communication.
3alpha-Androstenol: A reduction product of 5alpha-Androstenone, also involved in pheromonal signaling.
3beta-Androstenol: Another reduction product with similar pheromonal properties
Uniqueness: 5alpha-Androstenone is unique due to its specific role in influencing mating behavior in pigs and its varied perception in humans. Its presence in both animal and human secretions highlights its importance in intraspecies communication .
Eigenschaften
CAS-Nummer |
32925-78-3 |
|---|---|
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(10S,13R)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13?,15?,16?,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
HFVMLYAGWXSTQI-ZDZHTXOZSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4[C@@]3(CCC(=O)C4)C |
Kanonische SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)

amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)


![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
